molecular formula C18H20BrNO3S2 B2538695 2-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1797059-49-4

2-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2538695
CAS No.: 1797059-49-4
M. Wt: 442.39
InChI Key: UVLNSTNQERAWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a phenylsulfanyl group, and a benzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the bromination of a precursor compound, followed by the introduction of the phenylsulfanyl group and the oxan-4-yl moiety. The final step involves the sulfonation of the benzene ring to form the sulfonamide group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane, ethanol, or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted benzene sulfonamides .

Scientific Research Applications

2-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide: Similar in structure but with different substituents on the benzene ring or the oxan-4-yl moiety.

    N-(4-bromophenyl)-2-phenylsulfanylacetamide: Contains a bromophenyl and phenylsulfanyl group but lacks the oxan-4-yl moiety.

    N-(4-bromophenyl)-2-phenylsulfanylacetamide: Similar structure but with different functional groups

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

2-bromo-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3S2/c19-16-8-4-5-9-17(16)25(21,22)20-14-18(10-12-23-13-11-18)24-15-6-2-1-3-7-15/h1-9,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLNSTNQERAWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2Br)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.